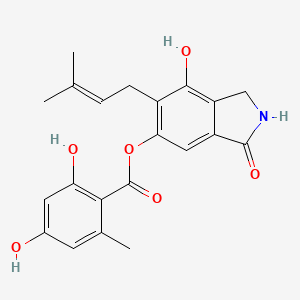

Sterenin C

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H21NO6 |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

[7-hydroxy-6-(3-methylbut-2-enyl)-3-oxo-1,2-dihydroisoindol-5-yl] 2,4-dihydroxy-6-methylbenzoate |

InChI |

InChI=1S/C21H21NO6/c1-10(2)4-5-13-17(8-14-15(19(13)25)9-22-20(14)26)28-21(27)18-11(3)6-12(23)7-16(18)24/h4,6-8,23-25H,5,9H2,1-3H3,(H,22,26) |

InChI Key |

QMRGXHZXANRETB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC2=C(C(=C3CNC(=O)C3=C2)O)CC=C(C)C)O)O |

Synonyms |

sterenin C |

Origin of Product |

United States |

Origin and Isolation Methodologies of Sterenin C

Fungal Bioprospecting and Strain Identification

The initial identification and subsequent re-isolation of Sterenin C underscore the importance of exploring diverse fungal species for novel metabolites.

This compound, alongside its congeners Sterenin A, B, and D, was first identified and isolated from a solid-state culture of the basidiomycete fungus Stereum sp. SANK 21205. This pioneering discovery was reported in 2008, marking the initial characterization of these novel isoindolinone alkaloids mimedb.orglookchem.com.

Following its initial discovery, this compound, along with Sterenins A, B, and D, was subsequently obtained from another basidiomycete, Stereum hirsutum mimedb.org. Further research on S. hirsutum also led to the isolation of nine additional isoprenylated depsides, named sterenins E–M, from its solid culture mimedb.org.

Cultivation and Fermentation Strategies for Metabolite Production

To produce this compound and related compounds, specific cultivation and fermentation strategies are employed to encourage the fungi to synthesize these secondary metabolites. For Stereum sp. SANK 21205, the initial isolation was from a solid-state culture mimedb.org. In the case of S. hirsutum, studies have involved culturing the mycelium on Potato Dextrose Agar (PDA) for seven days, followed by inoculation into Potato Dextrose Broth (PDB). This submerged fermentation typically occurs in the dark at 28°C with agitation at 180 revolutions per minute (rpm) for a period of 21 days imsc.res.in. Fermentation, in general, is a bioprocess where microorganisms convert carbon sources into desired compounds. Solid-state fermentation, as initially used, involves cultivating microorganisms on moist, solid, non-soluble organic substrates.

Table 1: Fungal Cultivation Conditions for this compound Production (Example for S. hirsutum)

| Parameter | Value | Unit | Source |

| Culture Medium | PDB | - | imsc.res.in |

| Temperature | 28 | °C | imsc.res.in |

| Agitation | 180 | rpm | imsc.res.in |

| Fermentation Duration | 21 | days | imsc.res.in |

| Culture Type | Submerged | - | imsc.res.in |

Advanced Extraction Techniques for Natural Products

The extraction of this compound from the fungal biomass or culture broth is a critical step in isolating the compound from the complex mixture of fungal metabolites. For Stereum sp. SANK 21205, the purification process commenced with the preparation of a 50% aqueous acetone (B3395972) extract from the solid-state culture. This was subsequently followed by extraction with ethyl acetate (B1210297) (EtOAc) mimedb.org. Similarly, for Stereum hirsutum, the culture broth was subjected to multiple extractions, typically five times, using ethyl acetate to obtain the total crude extract imsc.res.in. These methods exemplify liquid-liquid extraction, a common technique where compounds are separated based on their differential solubility between two immiscible solvents, often performed using a separatory funnel.

Chromatographic Separation and Purification Methodologies

Following the initial extraction, a series of chromatographic techniques are employed to isolate and purify this compound from the crude extract. Chromatographic methods are essential for separating components within a mixture, balancing yield, purity, and throughput.

As part of the initial purification, differential solvent extraction protocols are utilized. For Stereum sp. SANK 21205, the process involved extracting the 50% aqueous acetone solution with ethyl acetate mimedb.org. This step selectively partitions this compound into the organic layer, separating it from more polar compounds that remain in the aqueous phase.

Beyond differential solvent extraction, subsequent purification steps for this compound from Stereum sp. SANK 21205 included reversed-phase open-column chromatography, followed by successive Octadecylsilyl (ODS) High-Performance Liquid Chromatography (HPLC) preparation mimedb.org. These advanced chromatographic techniques are crucial for achieving the high purity required for structural elucidation and biological evaluation of natural products.

Reversed-Phase Open-Column Chromatography Applications

Reversed-phase open-column chromatography plays a crucial role in the initial purification stages of this compound. This technique is particularly effective for separating compounds based on their hydrophobicity. In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18), while the mobile phase is polar researchgate.net. More hydrophobic compounds exhibit greater retention on the stationary phase and are eluted later, whereas more polar compounds elute earlier researchgate.net.

For ionizable compounds, such as alkaloids like this compound, the judicious selection of mobile phase pH or the addition of buffers is often critical. Adjusting the pH can influence the ionization state of the compound, thereby altering its hydrophobicity and improving its retention characteristics and peak shape on the column biotage.com. The combination of reversed-phase and open-column chromatography is a valuable approach for isolating active compounds, particularly from polar fractions obtained during initial extraction researchgate.net. This step serves to enrich the target compound and remove a significant portion of impurities before more advanced purification methods are applied.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analytical assessment and preparative isolation of this compound, offering high resolution and efficiency nih.govresearchgate.netchromatographyonline.com.

Analytical Applications: Analytical HPLC is typically performed on a smaller scale, dealing with microgram to milligram quantities of compounds chromatographyonline.com. It is used to monitor the purity of fractions obtained from earlier chromatographic steps and to develop optimal separation conditions. Method development for preparative HPLC often begins with analytical HPLC, where conditions such as mobile phase composition (e.g., water, acetonitrile, trifluoroacetic acid), flow rate, and column temperature are optimized for chromatographic performance rssl.comlcms.cz. The goal is to achieve adequate separation factors and plate counts, ensuring that the target compound is well-resolved from impurities lcms.cz.

Preparative Applications: Once an effective analytical method is established, it can be scaled up for preparative purposes to isolate larger quantities of this compound rssl.comthermofisher.com. The objective of preparative HPLC is to obtain purified samples with high yield and purity for further characterization or study thermofisher.com. Key considerations for preparative scale-up include the crude sample concentration, injection volume, and flow rate rssl.com. To accommodate larger sample loads, preparative HPLC often utilizes columns with larger diameters and higher flow rates compared to analytical columns lcms.czthermofisher.com. The selection of column dimensions is primarily determined by the scale of the synthesis reaction mixture and the desired amount of purified material elementlabsolutions.com.

The purification of this compound has specifically involved successive ODS HPLC preparation nih.govresearchgate.net. ODS columns are a type of reversed-phase column where octadecylsilyl groups are bonded to the silica (B1680970) stationary phase, making them highly suitable for the separation of relatively non-polar to moderately polar compounds like this compound.

Table 1: Key Isolation Methodologies for this compound

| Step | Technique | Purpose |

| Initial Extraction | 50% aqueous Acetone Extraction | Extraction of metabolites from solid-state fungal culture |

| Ethyl Acetate Extraction | Further partitioning and concentration of target compounds | |

| Primary Purification | Reversed-Phase Open-Column Chromatography | Initial separation and enrichment based on hydrophobicity |

| Final Purification (Analytical & Preparative) | ODS High-Performance Liquid Chromatography | High-resolution separation and isolation of pure this compound from complex mixtures |

Biosynthetic Pathways and Genetic Regulation of Sterenin C

Proposed Enzymatic Pathways in Sterenin Biosynthesis

Sterenins, including Sterenin C, are characterized as novel isoindolinone alkaloids and hybrid polyketides mdpi.comnih.govnih.govresearchgate.netsemanticscholar.org. This classification suggests a biosynthetic origin that combines elements from different metabolic pathways. Research indicates that sterenins are likely derived from the condensation of phenolic compounds with isopentenyl and orsellinic acid units, forming their unique hybrid structures semanticscholar.orgencyclopedia.pub. While the precise, step-by-step enzymatic pathway for this compound itself is not fully elucidated, its polyketide nature points to the central role of polyketide synthases (PKSs) in forming key building blocks, such as orsellinic acid mdpi.comnih.govmdpi.comnaturalproducts.net. Post-biosynthetic tailoring enzymes, including cyclases and hydrolases, are also likely involved in shaping the final complex molecular skeleton frontiersin.orgnih.gov.

Polyketide Synthase (PKS) Mediated Depside Formation

Polyketide synthases (PKSs) are multi-domain enzymes crucial for the biosynthesis of a vast array of natural products, including depsides and other polyketide-derived compounds. The non-reducing polyketide synthases (NR-PKSs) are particularly relevant to the formation of aromatic polyketides.

Fungal NR-PKSs are iterative enzymes responsible for the synthesis of aromatic polyketides from simple precursors like acetyl-CoA and malonyl-CoA mdpi.comnaturalproducts.netnih.govasm.org. These enzymes typically contain a minimal set of catalytic domains: ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) mdpi.comnaturalproducts.netnih.govwikipedia.org. The iterative action of these domains leads to the formation of a linear polyketide chain, which then undergoes cyclization and aromatization nih.govresearchgate.net. Stereum hirsutum FP-91666 SS1 PKS1, for instance, is an NR-PKS that has been implicated in the biosynthesis of orsellinic acid derivatives and exhibits cross-coupling activity encyclopedia.pubresearchgate.netmdpi.com. The thioesterase (TE) domain, often present in NR-PKSs, can catalyze various reactions, including hydrolysis and intermolecular transesterification, which are critical for releasing the mature polyketide products and forming ester bonds in depsides nih.govresearchgate.netmdpi.com.

Orsellinic acid is a fundamental building block in the biosynthesis of many fungal secondary metabolites, including depsides and the hybrid polyketides found in sterenins mdpi.comnih.govsemanticscholar.orgencyclopedia.pubmdpi.comnaturalproducts.netfrontiersin.orgnih.gov. It is biosynthesized from a linear tetraketide chain, which is formed via the acetate-malonate pathway catalyzed by PKSs mdpi.comnaturalproducts.netfrontiersin.orgnih.gov. This process involves the condensation of one acetyl-CoA starter unit with three malonyl-CoA extender units nih.gov. The resulting tetraketide chain undergoes non-enzymatic 2,7-aldol condensation to yield orsellinic acid mdpi.comnih.gov. In the context of sterenins, orsellinic acid serves as a crucial phenolic moiety that is then combined with other units, such as isopentenyl groups, to construct the complex isoindolinone alkaloid structure semanticscholar.orgencyclopedia.pub.

Genetic and Epigenetic Regulation of Fungal Secondary Metabolism

Fungi are prolific producers of secondary metabolites, many of which possess significant biological activities. However, the biosynthetic gene clusters (BGCs) responsible for these compounds are often silent or weakly expressed under standard laboratory conditions, posing a challenge for their discovery and production mdpi.comfrontiersin.org.

The activation of silent BGCs is a major focus in fungal natural product research. Fungal secondary metabolite genes are typically organized into contiguous clusters, facilitating their coordinated regulation. Various mechanisms contribute to the activation of these clusters, including the influence of specific transcription factors, chromatin remodeling, and DNA methylation. Understanding these regulatory elements is crucial for manipulating fungal metabolism to enhance the production of valuable compounds.

DNA Demethylation and Its Impact on Metabolite Expression

This compound is a natural product identified as an 11β-hydroxysteroid dehydrogenase Type 1 inhibitor, isolated from Stereum sp. SANK 21205 mimedb.org. The broader family of Sterenins, including Sterenin A, B, C, and D, are also derived from this fungal source mimedb.org.

DNA demethylation is a critical epigenetic process that typically involves the removal of methyl groups from 5-methylcytosine (B146107) (5mC) residues in DNA, often leading to the activation of gene expression np-mrd.orgscienceopen.com. Active DNA demethylation pathways frequently involve ten-eleven translocation (TET) enzymes, which catalyze the oxidation of 5mC into various derivatives such as 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC) np-mrd.org. This oxidative process is known to be influenced by cellular metabolic states, with key metabolites like α-ketoglutarate (αKG) serving as cofactors for TET enzymes, and compounds like vitamin C enhancing TET activity .

Stable Isotope Feeding Experiments for Pathway Elucidation

Stable isotope feeding experiments are a powerful and widely employed methodology for elucidating the complex biosynthetic pathways of natural products. This technique involves introducing precursors that are enriched with stable isotopes (e.g., carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N)) into a biological system. By tracing the incorporation of these labeled atoms into the target metabolite, researchers can identify direct precursors, delineate the sequence of enzymatic reactions, and quantify metabolic fluxes within the pathway.

The analysis of isotopically labeled metabolites is typically performed using high-resolution mass spectrometry (HRMS), which can precisely detect and quantify the mass shifts resulting from isotope incorporation. This allows for the determination of isotopologue distributions, providing detailed insights into the metabolic transformations. Software tools are often utilized to process and interpret the complex isotopologue data, enabling comprehensive pathway analysis.

Chemical Synthesis and Analog Development of Sterenin C

Semisynthetic Approaches to Sterenin C Analogs

Specific detailed semisynthetic approaches to this compound analogs are not extensively reported in the readily available literature. While some studies mention the semisynthesis of other natural products through reduction or other transformations of known compounds, direct information on the semisynthesis of this compound derivatives from naturally occurring precursors is limited in the provided search results.

Total Synthetic Strategies for this compound

The first total synthesis of this compound, alongside Sterenin A and D, was reported by Shinozuka, Yamamoto, Hasegawa, Saito, and Naito in 2008. This landmark synthesis laid the groundwork for accessing these complex natural products through controlled chemical reactions. researchgate.netmdpi.comnih.gov

Key Methodological Transformations and Reaction Sequences

The total synthesis of this compound primarily relies on two key methodological transformations: the regioselective introduction of the prenyl group and the construction of the isoindolinone core structure. researchgate.netmdpi.comnih.gov While specific detailed reaction sequences and yields from the original publication are not available in the provided abstracts, the core strategies involve a sequence of carefully designed steps to build the intricate molecular architecture.

Construction of the Isoindolinone Core Structure (e.g., Lactamization)

The construction of the isoindolinone core structure, a characteristic feature of this compound and related compounds, was achieved through a lactamization reaction. researchgate.netmdpi.comnih.gov This lactamization was specifically noted to be "assisted by a phenolic hydroxyl group," indicating an intramolecular cyclization facilitated by a neighboring hydroxyl functionality to form the cyclic amide (lactam) ring. researchgate.netmdpi.com The isoindolinone framework is a significant heterocyclic scaffold found in numerous natural products and synthetic compounds with diverse biological activities.

Rational Design and Synthesis of this compound Derivatives

The rational design and synthesis of derivatives of natural products like this compound are often driven by a desire to explore their structure-activity relationships, improve their properties, or develop new therapeutic agents. This process typically involves modifying specific parts of the parent molecule to observe the impact on its biological function.

Exploration of Structurally Related Sterenins (e.g., Sterenins A, B, D, E-M)

The family of sterenins includes several structurally related compounds, such as Sterenins A, B, D, and the more recently isolated Sterenins E-M. mdpi.comnih.gov These compounds are isoprenylated depsides, often isolated from fungi like Stereum hirsutum. mdpi.com The existence of these congeners suggests that similar synthetic strategies, particularly those involving prenyl group introduction and isoindolinone formation, could be adapted for their synthesis or for the creation of novel derivatives. For instance, Sterenins A-C have shown inhibitory activities against yeast α-glucosidase, with varying IC₅₀ values, suggesting that structural modifications within this family can influence biological activity. mdpi.comnih.gov

Strategies for Modulating Biological Activity through Structural Modifications

The investigation into this compound and its analogs has revealed a close relationship between their chemical structure and biological activity. Understanding these structure-activity relationships (SAR) is crucial for designing modifications that can enhance or alter specific biological effects.

This compound has demonstrated notable inhibitory activities against key enzymes. It exhibits potent and selective inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), with an IC50 value of 230 nM researchgate.netrsc.org. Additionally, this compound displays inhibitory activity against yeast α-glucosidase, showing an IC50 value of 3.31 µM vulcanchem.comresearchgate.netnih.govmimedb.orgrsc.org. Other sterenin compounds, including Sterenin A and various sterenins from E to M, also exhibit α-glucosidase inhibitory activity, albeit with varying potencies vulcanchem.comresearchgate.netnih.govmimedb.org.

Table 1: Inhibitory Activities of this compound and Select Analogs

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

| This compound | 11β-HSD1 | 0.230 | researchgate.netrsc.org |

| This compound | Yeast α-glucosidase | 3.31 | vulcanchem.comresearchgate.netnih.govmimedb.orgrsc.org |

| Sterenin A | Yeast α-glucosidase | 25.10 | vulcanchem.comresearchgate.netmimedb.org |

| Sterenin D | 11β-HSD1 | 2.6 | rsc.org |

| Sterenin K | Yeast α-glucosidase | 36.64 | vulcanchem.comresearchgate.netnih.gov |

| Sterenin L | Yeast α-glucosidase | 13.09 | vulcanchem.comresearchgate.netnih.govmimedb.org |

| Sterenin M | Yeast α-glucosidase | 27.52 | vulcanchem.comresearchgate.netnih.gov |

Detailed research findings highlight specific structural features that influence biological activity:

These findings underscore that precise structural modifications, whether through targeted synthesis or the study of naturally occurring analogs, can effectively modulate the biological activity of this compound and related compounds.

Enzymatic Inhibition and Biological Mechanism of Action Research for Sterenin C

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Sterenin C, along with related compounds Sterenin A, B, and D, has been identified as a potent and selective inhibitor of 11β-HSD1 plos.orgresearchgate.net. This enzyme plays a crucial role in regulating intracellular glucocorticoid levels by converting inactive 11-keto-glucocorticoids (like cortisone) into their active 11β-hydroxylated forms (like cortisol), primarily in metabolically active tissues such as the liver, adipose tissue, and brain nih.govmdpi.comscienceopen.com. Inhibition of 11β-HSD1 is considered a therapeutic target for conditions associated with elevated glucocorticoid action, including metabolic disorders nih.govmdpi.comscienceopen.com.

In vitro Enzymatic Assay Methodologies and Kinetic Characterization

In vitro methods to assess 11β-HSD1 enzyme activity are well-established and adaptable for screening and characterizing inhibitors . For the sterenin compounds, purification from the fungal culture involved steps such as EtOAc extraction, reversed-phase open-column chromatography, and successive ODS HPLC preparation plos.org.

Enzyme activity measurements for 11β-HSD1 inhibitors often involve using lysates of cells (e.g., HEK-293 cells) expressing recombinant human 11β-HSD1 or 11β-HSD2 np-mrd.org. Assays can also be performed using intact cells stably co-expressing human 11β-HSD1 and hexose-6-phosphate dehydrogenase (H6PDH), which is required to regenerate NADPH, the obligatory cofactor for 11β-HSD1's reductase activity scienceopen.comnp-mrd.org. The formation of cortisol from a radiolabeled cortisone (B1669442) substrate can be determined by techniques such as thin-layer chromatography (TLC) and scintillation counting, or by enzyme immunoassay np-mrd.org. Luminescence immunoassays have also been employed to determine IC50 values for sterenins, such as Sterenin D nih.gov.

Regarding kinetic characterization, 11β-HSD1 predominantly functions as an oxo-reductase in intact cells and in vivo, converting 11-keto-glucocorticoids to their active forms mdpi.comscienceopen.combham.ac.uk. The reported Michaelis-Menten constant (K_m) of 11β-HSD1 for its glucocorticoid substrates typically ranges from approximately 150 nM to almost 20 µM mdpi.com. While these general kinetic insights apply to 11β-HSD1, specific kinetic parameters (such as inhibition constant, K_i, or detailed mechanistic studies like competitive or non-competitive inhibition) for this compound itself were not found in the provided research.

α-Glucosidase Inhibitory Activity

This compound demonstrates significant inhibitory activity against α-glucosidase, an enzyme responsible for the hydrolysis of disaccharides and oligosaccharides into monosaccharides in the small intestine, playing a key role in carbohydrate digestion mdpi.com. Inhibition of α-glucosidase is a recognized therapeutic strategy for managing type 2 diabetes mellitus.

Efficacy Against Yeast α-Glucosidase

This compound has shown potent inhibitory activity against yeast α-glucosidase. It exhibited an IC50 value of 3.31 µM researchgate.netmdpi.com. This indicates a strong efficacy in inhibiting the enzyme's function.

Comparative Analysis of Inhibitory Potency with Reference Compounds

When compared to other sterenin compounds and the established α-glucosidase inhibitor Acarbose, this compound stands out in its potency. The inhibitory activities against yeast α-glucosidase for Sterenins A, B, and C are presented in the table below:

| Compound | IC50 (µM) researchgate.net |

| Sterenin A | 25.10 |

| Sterenin B | 12.32 |

| This compound | 3.31 |

As a reference compound, Acarbose, a well-known α-glucosidase inhibitor, has an IC50 value of 154.7 ± 8.1 µM against α-glucosidase from Saccharomyces cerevisiae. In other studies, Acarbose showed an IC50 of 251.17 ± 22.67 µg/mL (approximately 388 µM). This comparison highlights this compound's superior potency against yeast α-glucosidase compared to Acarbose.

Investigation of Other Enzyme Inhibitory Potentials (Inferred from Fungal Depside Activities)

While this compound is classified as an isoindolinone alkaloid plos.org, the broader class of fungal metabolites, particularly depsides, often exhibit diverse enzyme inhibitory activities bham.ac.uk. Other sterenins, such as Sterenin G and Sterenin E, are indeed classified as depsides. This structural proximity within the Stereum genus suggests that this compound, or related compounds, may possess a wider range of enzyme inhibitory potentials beyond 11β-HSD1 and α-glucosidase, inferred from the known activities of fungal depsides.

Fungal depsides are a group of polyketides known for their valuable bioactive properties, including various human enzyme inhibitory activities bham.ac.uk. These activities encompass inhibition of enzymes such as HSD (hydroxysteroid dehydrogenase), PTP1BI (protein tyrosine phosphatase 1B), α-GI (α-glucosidase inhibitors), G6Pase (glucose-6-phosphatase), and DGAT (diacylglycerol acyltransferase). These enzymes are targets for the treatment of metabolic syndrome, obesity, and diabetes.

A concrete example from the sterenin series is Sterenin D, which has demonstrated notable antifungal properties, specifically against Botrytis cinerea, a plant pathogen researchgate.netnih.gov. This antifungal activity further illustrates the diverse enzymatic targets that compounds from this fungal origin can modulate. While direct evidence for this compound inhibiting these other enzymes was not found, the known activities of structurally related fungal depsides and other sterenins suggest a potential for broader enzyme modulation.

Structure-Activity Relationship (SAR) Studies for Enzymatic Inhibition

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a molecule's chemical structure influence its biological activity. For this compound, SAR investigations have primarily focused on its alpha-glucosidase inhibitory efficacy, providing insights into the key structural determinants for its activity. d-nb.info

Elucidation of Key Structural Features for Inhibitory Efficacy

The core isoindolinone alkaloid scaffold of this compound is integral to its inhibitory properties. Detailed SAR studies concerning its alpha-glucosidase inhibition have highlighted the critical role of substituents, particularly those attached to the nitrogen atom within the compound's structure. d-nb.info

A key finding from these studies is that the absence of a substituent on the nitrogen atom (i.e., when R = H) significantly enhances the alpha-glucosidase inhibitory activity. d-nb.info This suggests that a free nitrogen group might be crucial for optimal interaction with the enzyme's active site, potentially facilitating essential hydrogen bonding or other non-covalent interactions.

Impact of Substituent Variations on Nitrogen and Aromatic Rings on Enzyme Binding

The impact of substituent variations on the nitrogen atom has been extensively studied for this compound and related compounds. Research indicates a clear inverse relationship between the presence of alkyl substituents on the nitrogen and inhibitory efficacy. d-nb.info Specifically, the introduction of various alkyl groups to the nitrogen atom dramatically decreased the alpha-glucosidase inhibitory activities. d-nb.info

The following table illustrates the impact of nitrogen substituents on the alpha-glucosidase inhibitory activity of this compound and related compounds:

| Compound | Nitrogen Substituent (R) | Alpha-Glucosidase IC50 (µM) | PubChem CID |

| This compound | H | 3.3 | 24760620 |

| Sterenin L | Various Alkyl | 13.0 | Not provided |

| Sterenin M | Various Alkyl | 27.5 | Not provided |

| Sterenin K | Various Alkyl | 36.6 | Not provided |

Note: The specific alkyl substituents for Sterenin K, L, and M are not detailed in the available research, but they are categorized as "various alkyl substituents" that decrease activity compared to this compound (R=H). d-nb.info

Computational and Modeling Approaches in Sterenin C Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a fundamental computational tool for predicting how a ligand, such as Sterubin, binds to a macromolecular target, typically a protein. This technique has been pivotal in identifying and validating the potential biological targets of Sterubin.

In recent research, molecular docking simulations have been extensively used to probe the interactions between Sterubin and a variety of proteins, especially those implicated in the pathology of neurodegenerative conditions like Alzheimer's disease. nih.gov The standard procedure involves retrieving the 3D structures of Sterubin from chemical databases like PubChem and the target proteins from the Protein Data Bank (PDB). nih.govnih.gov Sophisticated algorithms then calculate the binding affinity between the two molecules, expressed as a binding energy score (in kcal/mol). A more negative score signifies a stronger, more stable interaction. nih.gov

These studies have successfully predicted strong binding affinities between Sterubin and several key proteins involved in Alzheimer's disease, including Amyloid Precursor Protein (APP), Beta-secretase 1 (BACE-1), Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), and the inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.gov The favorable binding energies suggest that Sterubin's observed neuroprotective effects may be mediated through these specific molecular interactions. nih.gov Beyond neurodegeneration, docking studies have also explored Sterubin's potential interactions with other important cellular targets such as Heat shock protein 90 (HSP90), AKT serine/threonine kinase 1 (AKT-1), and Estrogen receptor 1 (ESR-1), broadening its potential therapeutic scope. nih.gov

| Protein Target | PDB ID | Binding Energy (kcal/mol) | Associated Condition/Function |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Not Specified | -11.03 | Alzheimer's Disease |

| Amyloid Precursor Protein (APP) | Not Specified | -9.78 | Alzheimer's Disease |

| Beta-secretase 1 (BACE-1) | Not Specified | -8.89 | Alzheimer's Disease |

| Tumor Necrosis Factor-alpha (TNF-α) | Not Specified | -8.90 | Inflammation, Alzheimer's Disease |

| Butyrylcholinesterase (BuChE) | Not Specified | -8.37 | Alzheimer's Disease |

| AKT serine/threonine kinase 1 (AKT-1) | 6HHH | -8.10 | Cell Survival, Proliferation |

| Estrogen Receptor 1 (ESR-1) | 3ERT | -7.43 | Hormone Regulation |

| Heat Shock Protein 90 (HSP90 AA 1) | 2YKJ | -6.54 | Protein Folding, Cellular Stress |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static image of the binding event, Molecular Dynamics (MD) simulations introduce the dimension of time, offering a dynamic view of the molecular interactions. This powerful technique simulates the natural movements and fluctuations of atoms, providing critical information on the stability of the Sterubin-protein complex and the conformational changes that occur upon binding.

Although comprehensive MD simulation studies focused specifically on Sterubin are not yet prevalent in the literature, the application of this method is a logical and essential next step following promising docking results. mdpi.com In a typical workflow, the most favorable binding pose from docking is used as the starting point for an MD simulation. The complex is placed in a simulated physiological environment (including water molecules and ions) and the atomic motions are calculated over time, typically for nanoseconds or microseconds. mdpi.commdpi.com

Analysis of the MD trajectory can elucidate several key aspects:

Conformational Stability: Metrics such as the Root Mean Square Deviation (RMSD) are calculated to assess whether the complex remains in a stable bound state over the course of the simulation. mdpi.com

Binding Dynamics: MD reveals the persistence and nature of crucial intermolecular forces, like hydrogen bonds and hydrophobic contacts, that maintain the complex's integrity. mdpi.com

Conformational Analysis: These simulations provide a detailed picture of the flexibility of both Sterubin and its target, showing how they dynamically adapt to each other to maintain the optimal binding interaction.

For a structurally flexible molecule like Sterubin, MD simulations are invaluable for a deeper understanding of its interaction dynamics and the true stability of its binding to biological targets.

In Silico Screening of Compound Libraries for Novel Activities

In silico screening refers to a variety of computational methods used to analyze large datasets of chemical compounds or biological targets to uncover new therapeutic leads and mechanisms. For Sterubin, network pharmacology has been a particularly effective in silico screening strategy, shifting the focus from a single target to a complex network of interactions. nih.gov

The network pharmacology workflow applied to Sterubin research typically includes:

Target Identification: Utilizing databases such as SwissTargetPrediction and Binding DB to generate a list of potential protein targets for Sterubin. nih.govnih.gov

Network Construction: Assembling the identified targets into a protein-protein interaction (PPI) network to visualize the complex biological systems they influence. nih.govnih.gov

Pathway Analysis: Employing bioinformatics resources like the Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify the key signaling pathways that are significantly modulated by Sterubin's predicted target interactions. nih.gov

This approach has successfully mapped a "Sterubin-target-pathway" network, which has provided strong computational evidence for its potential role in modulating pathways relevant to Alzheimer's disease. nih.govnih.gov This type of in silico screening is instrumental in generating new hypotheses for Sterubin's activities that can be subsequently validated through experimental testing.

Predictive Modeling of Pharmacological Properties (e.g., absorption, distribution, metabolism, excretion)

Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to its development as a drug. Predictive computational models offer a rapid and cost-effective means to evaluate these pharmacokinetic parameters from the chemical structure alone.

The ADME profile of Sterubin has been assessed using various in silico tools, including the SwissADME and pkCSM web servers. nih.govnih.gov These platforms analyze a molecule's structure to predict its physicochemical properties and its likely fate in the body. A primary evaluation is the adherence to Lipinski's "Rule of Five," a set of guidelines used to forecast a compound's potential for oral bioavailability.

Computational analyses indicate that Sterubin possesses a favorable drug-like profile. nih.govnih.gov It adheres to Lipinski's Rule of Five and is predicted to have high gastrointestinal absorption. nih.gov Importantly, it is not predicted to be a substrate for P-glycoprotein, a transporter that can actively remove drugs from cells, which is a desirable trait. nih.gov Furthermore, predictive toxicology models suggest that Sterubin has a low risk of being tumorigenic, mutagenic, or a significant irritant. nih.gov

| Property | Predicted Value/Status | Significance |

|---|---|---|

| Molecular Weight | 302.29 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 2.35 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 3 | Complies with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 5 | Complies with Lipinski's Rule (≤10) |

| Gastrointestinal (GI) Absorption | High | Good potential for oral absorption |

| Blood-Brain Barrier (BBB) Permeant | No | May not readily cross into the brain |

| P-glycoprotein Substrate | No | Low likelihood of being pumped out of cells |

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2D6 Inhibitor | No | Lower potential for specific drug interactions |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |

Analytical Techniques for Structural Elucidation and Quantification of Sterenin C

Advanced Spectroscopic Methods for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the structural elucidation of Sterenin C. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR spectra allowed for the complete assignment of all proton and carbon signals within the molecule.

The ¹H NMR spectrum provided information on the chemical environment of each proton, their multiplicities, and coupling constants, revealing the connectivity of adjacent protons. The ¹³C NMR spectrum complemented this by identifying the chemical shifts of all carbon atoms, including quaternary carbons, which are not observable in ¹H NMR.

Detailed analysis of 2D NMR experiments was crucial for assembling the molecular fragments. Correlation Spectroscopy (COSY) experiments established proton-proton coupling networks, while Heteronuclear Multiple Quantum Coherence (HMQC) correlated directly bonded proton and carbon atoms. Finally, Heteronuclear Multiple Bond Correlation (HMBC) experiments revealed long-range correlations between protons and carbons, allowing for the connection of molecular fragments and the final assembly of the this compound structure.

Specific chemical shift assignments for this compound are detailed in the table below, providing a fingerprint for its identification.

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |

| 1 | 169.8 | |

| 3 | 77.9 | 5.51 (1H, s) |

| 3a | 134.8 | |

| 4 | 124.9 | 7.50 (1H, d, 8.0) |

| 5 | 130.2 | 7.62 (1H, t, 8.0) |

| 6 | 124.2 | 7.46 (1H, t, 8.0) |

| 7 | 132.2 | 7.66 (1H, d, 8.0) |

| 7a | 148.2 | |

| 1' | 134.2 | |

| 2' | 129.5 | 7.15 (2H, d, 8.5) |

| 3' | 115.6 | 6.78 (2H, d, 8.5) |

| 4' | 158.9 | |

| 5' | 29.3 | 2.59 (2H, t, 7.5) |

| 6' | 38.8 | 1.58 (2H, m) |

| 7' | 25.4 | 1.29 (2H, m) |

| 8' | 31.5 | 1.29 (2H, m) |

| 9' | 22.6 | 1.29 (2H, m) |

| 10' | 14.1 | 0.88 (3H, t, 7.0) |

| OMe | 55.4 | 3.76 (3H, s) |

Chemical shifts are reported in ppm.

High-Resolution Mass Spectrometry (HRMS) was employed to determine the elemental composition of this compound with high accuracy. Specifically, High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) provided a measured mass-to-charge ratio (m/z) of 408.2175 for the protonated molecule [M+H]⁺. This experimental value was in close agreement with the calculated mass of 408.2178 for the molecular formula C₂₄H₃₀NO₄, confirming the elemental composition of the compound. This information was vital in constraining the possible molecular structures and validating the assignments made by NMR spectroscopy.

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 408.2178 | 408.2175 |

While NMR and HRMS are powerful tools for determining the planar structure and connectivity of a molecule, assigning the absolute configuration of stereocenters often requires X-ray crystallography. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the creation of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of each atom. For chiral molecules, performing the analysis with a specific X-ray wavelength (e.g., Cu Kα radiation) can induce anomalous scattering, which allows for the unambiguous determination of the absolute stereochemistry. Although not explicitly detailed in the initial discovery, X-ray crystallography remains the gold standard for assigning the absolute configuration of complex natural products like this compound.

Chromatographic-Mass Spectrometric (LC-MS/MS, GC-MS) Applications for Quantitative Analysis

For the quantitative analysis of this compound in various matrices, hyphenated chromatographic and mass spectrometric techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice. These techniques offer high sensitivity, selectivity, and throughput.

LC-MS/MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. The method involves separating the analyte from other components in a sample using high-performance liquid chromatography (HPLC) followed by detection and quantification using a tandem mass spectrometer. The use of multiple reaction monitoring (MRM) in tandem MS provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.

While GC-MS is a powerful tool for volatile compounds, its application to a molecule like this compound would likely require a derivatization step to increase its volatility and thermal stability. This would involve a chemical modification of the molecule prior to analysis.

The development of a validated LC-MS/MS method for this compound would involve optimizing chromatographic conditions (column, mobile phase, gradient), mass spectrometer parameters (ionization source, collision energy), and sample preparation to achieve the desired sensitivity, accuracy, and precision for its quantification in complex biological or environmental samples.

Sample Preparation and Pretreatment Methodologies for Complex Matrices

Effective sample preparation is a critical step to ensure accurate and reliable quantitative analysis, especially when dealing with complex matrices such as fermentation broths, biological fluids, or tissue extracts. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte of interest, and transfer it into a solvent compatible with the analytical instrument.

Solid Phase Extraction (SPE) is a widely used and effective technique for the cleanup and concentration of analytes from complex liquid samples. The principle of SPE is similar to liquid chromatography, where a sample is passed through a solid sorbent that retains the analyte based on its physicochemical properties. Interferences can be washed away, and the purified analyte can then be eluted with a suitable solvent.

For an isoindolinone alkaloid like this compound, a reversed-phase SPE protocol would likely be effective. A typical protocol would involve the following steps:

Conditioning: The SPE cartridge, packed with a C18 or similar reversed-phase sorbent, is first conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water) to activate the stationary phase.

Loading: The sample, typically in an aqueous solution, is loaded onto the cartridge. This compound, being moderately polar, would be retained on the nonpolar stationary phase.

Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar, water-soluble impurities that are not strongly retained.

Elution: The purified this compound is then eluted from the cartridge using a stronger organic solvent (e.g., methanol, acetonitrile, or a mixture thereof).

The eluted sample can then be evaporated to dryness and reconstituted in a smaller volume of a solvent compatible with the subsequent LC-MS/MS analysis, thereby achieving concentration of the analyte. The choice of sorbent, wash solvents, and elution solvents would need to be carefully optimized to maximize the recovery of this compound and the removal of matrix interferences.

Optimized Organic Solvent Precipitation Techniques

Organic solvent precipitation is a foundational technique used for the separation and purification of natural products like this compound from complex mixtures. openaccesspub.org The principle of this method relies on altering the solvent polarity to decrease the solubility of the target compound, causing it to precipitate out of the solution. openaccesspub.org For sesquiterpenoids such as this compound, which are typically soluble in organic solvents, precipitation is often induced by the addition of a non-solvent or by changing solvent ratios and temperature. nih.govnih.gov

Research into the purification of similar hydrophobic compounds has demonstrated that a mixture of acetone (B3395972) and ethanol can yield high purity crystals after multiple rounds of precipitation. nih.gov Temperature is another crucial factor; lower temperatures generally decrease solubility and enhance precipitation. nih.gov Studies have shown that for some natural products, a ripening temperature as low as 4.5 °C is optimal for crystallization. nih.gov The efficiency of precipitation is also dependent on the concentration of the target compound in the initial solution. nih.gov

A systematic approach to optimizing these parameters is essential. The following table illustrates a hypothetical optimization matrix for the precipitation of this compound from a crude fungal extract.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome Metric |

| Solvent System | Acetone | Acetonitrile | Methanol/Water (9:1) | Purity (%) |

| Solvent:Anti-solvent Ratio | 3:1 | 4:1 | 5:1 | Yield (mg) |

| Temperature (°C) | 25 (Room Temp) | 4 | -20 | Crystal Formation |

| pH | 5.0 | 6.0 | 7.0 | Removal of Impurities |

This table represents an interactive model for optimizing precipitation conditions. Researchers would systematically vary these parameters to identify the ideal conditions for maximizing the yield and purity of this compound.

Ultimately, optimized organic solvent precipitation serves as a cost-effective and scalable initial purification step, often used upstream of more refined chromatographic techniques to reduce the complexity of the mixture being analyzed. openaccesspub.org

Bioassay-Guided Fractionation Methodologies

Bioassay-guided fractionation is a strategic process used to systematically separate a complex mixture, such as a crude natural extract, into progressively simpler fractions, with each separation step being guided by a biological assay. nih.govresearchgate.netresearchgate.net This approach is instrumental in isolating specific bioactive compounds, like this compound, by focusing purification efforts only on the fractions that exhibit the desired biological activity. nih.govmdpi.com The process involves an iterative cycle of chromatographic separation, bioactivity screening of the resulting fractions, and further fractionation of the most active samples until a pure, active compound is isolated. researchgate.net

Ultrafiltration coupled with High-Performance Liquid Chromatography (UF-HPLC) is a rapid and effective screening method to identify potential ligands for a specific protein target from a complex mixture. nih.govresearchgate.net This technique is particularly valuable in the early stages of drug discovery for identifying compounds like this compound that may bind to a therapeutic target protein.

The methodology involves several key steps:

Incubation: The target protein (e.g., an enzyme or receptor) is incubated with the natural product extract containing this compound, allowing for any potential binding interactions to occur. nih.gov

Ultrafiltration: The mixture is then placed in an ultrafiltration device, which contains a semipermeable membrane with a specific molecular weight cutoff (e.g., 10 kDa). nih.gov This membrane retains the large protein and any small molecules (ligands) that are bound to it. mdpi.com Unbound small molecules pass through the membrane into the ultrafiltrate.

Ligand Release: The retained protein-ligand complexes are washed to remove any non-specifically bound compounds. Subsequently, the bound ligands are dissociated from the protein, typically by using an organic solvent like methanol or by altering the pH.

HPLC Analysis: The released ligands are then analyzed and quantified using HPLC. By comparing the HPLC chromatograms of the released ligands with those from a control experiment (conducted without the protein), compounds that specifically bind to the target can be identified. nih.gov

This method allows for the high-throughput screening of extracts to pinpoint specific bioactive components. researchgate.net For this compound, this could be used to quickly assess its binding affinity against a panel of disease-relevant proteins.

The following table outlines typical data obtained from a UF-HPLC binding assay, showing the binding percentage of different compounds from an extract to a target protein.

| Compound ID | Retention Time (min) | Peak Area (Control) | Peak Area (Bound Fraction) | Binding (%) |

| Compound X | 5.4 | 150,000 | 5,000 | 3.3% |

| This compound | 8.2 | 95,000 | 65,000 | 68.4% |

| Compound Y | 11.7 | 210,000 | 8,000 | 3.8% |

This interactive data table demonstrates how this compound can be identified as a primary binder to the target protein based on its high binding percentage compared to other compounds in the extract.

Bio-affinity chromatography is a powerful technique used to identify the specific molecular targets of a bioactive compound, a process often referred to as "target fishing." nih.gov This method is crucial for elucidating the mechanism of action of natural products like this compound. The principle involves immobilizing a biologically relevant molecule (the "bait," such as a protein) onto a solid chromatographic support. nih.gov

When a complex mixture containing potential ligands is passed through this affinity column, only the compounds that have a specific affinity for the immobilized target will bind. nih.gov All other non-binding components are washed away. The bound compounds can then be eluted by changing the mobile phase conditions (e.g., altering pH, ionic strength, or adding a competitive ligand) and subsequently identified using analytical techniques like mass spectrometry (MS).

For target fishing with this compound, the compound itself could be immobilized to create an affinity column. This column would then be used to "fish" for its binding partners from a cell lysate or tissue extract.

The general workflow is as follows:

Immobilization: A purified protein target is covalently attached to a solid support matrix (e.g., agarose beads) within a chromatography column.

Incubation: A cell or tissue lysate, which contains a multitude of proteins, is passed over the column.

Binding and Washing: Proteins from the lysate that have an affinity for the immobilized ligand (this compound) will bind. A series of washing steps removes non-specifically bound proteins.

Elution: The specifically bound target proteins are eluted from the column.

Identification: The eluted proteins are identified using techniques like SDS-PAGE followed by mass spectrometry.

This approach can reveal direct protein targets of this compound, providing invaluable insight into its biological function and potential therapeutic applications.

Future Research Directions and Translational Perspectives for Sterenin C

Comprehensive Elucidation of Broader Biological Activities and Molecular Targets

Initial studies have identified Sterenin C as a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govnih.govnih.govnih.gov This enzyme plays a crucial role in cortisol metabolism, suggesting potential implications for conditions such as obesity and diabetes where cortisol regulation is critical. nih.gov Furthermore, this compound has demonstrated inhibitory activity against yeast α-glucosidase, with an IC50 value of 3.31 µM. nih.gov This activity is particularly noteworthy given the role of α-glucosidase inhibitors in managing postprandial blood glucose levels. Structure-activity relationship (SAR) studies on α-glucosidase inhibition have indicated that the absence of a substituent (R=H) on the nitrogen atom of the isoindolinone scaffold can enhance its inhibitory effects.

Future research must delve deeper into the precise molecular targets and mechanisms of action underlying these observed activities. This includes identifying specific binding sites, characterizing enzyme kinetics, and understanding downstream cellular pathways affected by this compound. Beyond these established activities, exploring a broader spectrum of biological activities is essential. The Stereum genus, from which this compound is derived, is known to produce a diverse array of secondary metabolites with cytotoxic, antibacterial, antifungal, antiviral, radical scavenging, and enzyme-inhibitory properties. nih.gov This suggests that this compound may possess additional, as-yet-undiscovered bioactivities. For instance, a related compound, Sterenin M, has been computationally investigated as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), showing interactions with key catalytic residues Cys145 and His41. Such findings highlight the potential for broader antiviral or other therapeutic applications within the sterenin class.

Advanced computational modeling techniques, such as molecular docking and molecular dynamics simulations, will be instrumental in predicting and validating interactions with various target proteins, including fungal enzymes and human receptors. nih.gov These in silico approaches can guide experimental validation, accelerating the identification of novel molecular targets and the comprehensive elucidation of this compound's pharmacological profile.

Table 1: Inhibitory Activities of Sterenins against Yeast α-Glucosidase

| Compound | IC50 (µM) [Reference] |

| This compound | 3.31 nih.gov |

| Sterenin A | 25.10 nih.gov |

| Sterenin B | 12.32 nih.gov |

| Sterenin K | 7.62 nih.gov |

| Sterenin L | 3.06 nih.gov |

| Sterenin M | 6.03 nih.gov |

Advanced Strategies for Biosynthetic Pathway Engineering and Production Optimization

This compound was initially isolated from Stereum sp. SANK 21205 and subsequently from Stereum hirsutum. nih.gov As a fungal secondary metabolite, its biosynthesis likely involves complex enzymatic pathways, potentially including polyketide synthases (PKSs) and various tailoring enzymes, given that fungal polyketides are synthesized through such mechanisms. A deeper understanding of the specific genes and enzymes involved in the biosynthesis of this compound is critical for developing sustainable and efficient production methods.

Future research should focus on elucidating the complete biosynthetic pathway of this compound. This involves identifying the precursor molecules, the enzymes catalyzing each step, and the regulatory mechanisms governing their expression. With this knowledge, advanced strategies for biosynthetic pathway engineering can be implemented. This includes enhancing metabolic flux towards this compound production, potentially by overexpressing bottleneck enzymes or introducing entire exogenous biosynthetic pathways into suitable host organisms. The functional promiscuity of terpene biosynthetic pathways, for instance, offers opportunities for rational engineering using synthetic biology approaches to create novel terpenoids and deepen understanding of biosynthesis.

Production optimization efforts will aim to maximize the yield and purity of this compound while minimizing costs. This can involve optimizing fermentation conditions for the native fungal producers, such as nutrient composition, temperature, and pH. Alternatively, once the biosynthetic genes are identified, heterologous expression in engineered microbial hosts (e.g., E. coli or yeast) could offer a scalable and controlled production platform. Strategies like streamlining production workflows, minimizing bottlenecks, and optimizing resource utilization through data-driven approaches will be crucial for achieving industrial-scale production.

Development of Novel Synthetic Methodologies for Structure-Activity Relationship Studies

The first total syntheses of sterenins A, C, and D have been reported, demonstrating the feasibility of chemical synthesis for these complex molecules. nih.govnih.gov However, to fully explore the therapeutic potential of this compound, the development of novel and efficient synthetic methodologies is paramount. This is particularly important for conducting comprehensive structure-activity relationship (SAR) studies, which require access to a wide array of structural analogs.

SAR studies are essential to identify key pharmacophores, understand the impact of structural modifications on biological activity, and ultimately guide the design of more potent, selective, and stable derivatives. For example, SAR studies on α-glucosidase inhibitors have already highlighted the importance of nitrogen substituents in the sterenin scaffold.

Future synthetic efforts will likely focus on:

Developing concise and scalable routes: Simplifying existing total syntheses and exploring new synthetic disconnections to enable more efficient access to this compound and its core structure.

Facilitating diverse derivatization: Creating methodologies that allow for the regioselective and stereoselective introduction of various functional groups at different positions of the this compound scaffold. This includes exploring new reactions, C-H bond activation, and late-stage functionalization, which are critical for expanding chemical space accessible to medicinal chemists.

Asymmetric synthesis: Given the chiral nature of many natural products, developing asymmetric synthetic routes will be crucial for producing enantiopure this compound and its analogs, as stereochemistry often profoundly impacts biological activity.

Biomimetic approaches: Drawing inspiration from the natural biosynthetic pathway to design more efficient and environmentally friendly synthetic strategies.

These advancements in synthetic chemistry will enable the systematic generation and evaluation of this compound analogs, providing invaluable insights for lead optimization and drug discovery.

Integration of Multi-Omics Data for Systems-Level Understanding of Fungal Metabolism

A holistic understanding of this compound's biology necessitates the integration of multi-omics data. Multi-omics approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of an organism's molecular landscape. For the fungal producers of this compound, this integrated approach can reveal profound insights into its metabolism and the environmental cues that influence its production.

Genomics: Sequencing the genomes of Stereum species can identify the complete set of genes involved in this compound biosynthesis, including polyketide synthases, tailoring enzymes, and regulatory elements.

Transcriptomics: Analyzing gene expression patterns under different growth conditions or in response to various stimuli can reveal when and why the this compound biosynthetic pathway is activated or repressed.

Proteomics: Studying the proteins expressed by the fungus can confirm the translation of biosynthetic genes and provide insights into the functional machinery involved in this compound production.

Metabolomics: Beyond identifying this compound itself, metabolomics can map the broader metabolic network of the fungus, identifying precursors, co-factors, and other secondary metabolites that are co-produced or influence this compound's accumulation.

Integrating these diverse datasets through computational biology and bioinformatics will allow for a systems-level understanding of fungal metabolism. This can lead to the identification of novel therapeutic targets, not only for enhancing this compound production but also for understanding fungal pathogenesis or host-fungal interactions, as multi-omics has been successfully applied in this context for other fungi. Such a comprehensive understanding will be crucial for rational strain engineering and bioprocess development.

Exploration of Advanced Delivery Systems for in vitro Mechanistic Studies

For rigorous in vitro mechanistic studies of this compound, effective delivery systems are essential to ensure the compound reaches its intended cellular or enzymatic targets in a controlled and reproducible manner. Natural products, especially those with complex structures, can often present challenges related to solubility, stability, and cellular permeability in aqueous in vitro assay environments.

Future research should explore and develop advanced delivery systems tailored for this compound in in vitro settings. While specific delivery systems for this compound are not widely documented, general strategies applicable to natural products in in vitro studies include:

Formulation optimization: Investigating different solvents, co-solvents, and excipients to improve the solubility and stability of this compound in cell culture media or buffer systems without compromising cell viability or enzyme activity.

Nanocarrier systems: Exploring the use of nanoparticles, liposomes, micelles, or other nanocarriers to encapsulate this compound. These systems can enhance solubility, protect the compound from degradation, improve cellular uptake, and enable targeted delivery to specific cell types or organelles for more precise mechanistic investigations.

Permeability enhancers: Investigating compounds or methods that can transiently increase the permeability of cell membranes to facilitate intracellular delivery of this compound, especially if its molecular targets are intracellular.

Controlled release systems: Developing systems that allow for sustained or triggered release of this compound over the duration of an in vitro experiment, maintaining consistent concentrations for accurate dose-response and kinetic studies.

The successful implementation of such delivery systems will significantly enhance the reliability and interpretability of in vitro mechanistic studies, providing a clearer picture of this compound's interactions with its biological targets at a cellular and molecular level.

Q & A

Q. What are the primary structural characteristics of Sterenin C, and how are they elucidated experimentally?

this compound (compound 40) is a fungal depside comprising two benzene rings, one substituted with a hydroxyl group and the other unsubstituted . Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy for atomic connectivity, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for 3D conformation. Comparative analysis with structurally related analogs (e.g., Sterenin A, B, D) helps validate unique features, such as hydroxyl group positioning .

Q. What experimental methodologies are used to isolate this compound from fungal sources?

Isolation involves fungal culture under controlled conditions (e.g., temperature, nutrient media) to optimize metabolite production. Crude extracts are fractionated via column chromatography (e.g., silica gel, HPLC) with polarity gradients. Purity is confirmed using thin-layer chromatography (TLC) and high-resolution MS. Structural analogs (e.g., Sterenin A–M) are differentiated via retention time and spectral comparisons .

Q. How can researchers ensure reproducibility in this compound synthesis or extraction protocols?

Detailed documentation of fungal strain sources, growth conditions, and chromatographic parameters (e.g., solvent ratios, flow rates) is critical. Protocols should adhere to guidelines for experimental reproducibility, such as those outlined in the Beilstein Journal of Organic Chemistry, including triplicate trials and validation via independent labs .

Advanced Research Questions

Q. How do structural modifications in Sterenin analogs (e.g., hydroxyl group position) influence biological activity?

Structure-activity relationship (SAR) studies compare this compound with analogs (e.g., Sterenin A, D) using in vitro bioassays (e.g., antimicrobial, antioxidant). For example, Sterenin D’s dual hydroxyl groups may enhance solubility and receptor binding compared to this compound. Dose-response curves and molecular docking simulations quantify activity differences, while statistical tools (e.g., ANOVA) validate significance .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent systems). Researchers should:

- Replicate studies using standardized protocols (e.g., OECD guidelines).

- Perform meta-analyses of published data to identify confounding variables (e.g., pH, temperature).

- Use triangulation (e.g., in vitro, in vivo, computational models) to cross-validate results .

Q. How can researchers design experiments to probe this compound’s mechanism of action at the molecular level?

- Target Identification: Use affinity chromatography or surface plasmon resonance (SPR) to identify binding partners.

- Pathway Analysis: Employ RNA sequencing or proteomics to track gene/protein expression changes post-treatment.

- Control Groups: Include negative (vehicle) and positive controls (known inhibitors) to isolate this compound-specific effects .

Q. What statistical approaches are recommended for analyzing dose-dependent responses in this compound bioassays?

Non-linear regression models (e.g., Hill equation) quantify EC₅₀/IC₅₀ values. Bootstrap resampling assesses confidence intervals, while multivariate analysis (e.g., PCA) identifies correlations between structural features and activity. Ensure compliance with journal requirements for data transparency and raw data archiving .

Q. How can researchers address challenges in scaling up this compound production for preclinical studies?

Optimize fermentation parameters (e.g., aeration, agitation) to enhance fungal yield. Semi-synthetic routes may bypass biosynthetic bottlenecks, leveraging esterification or hydroxylation of core structures. Purity thresholds (>95%) must be validated via HPLC and LC-MS to meet pharmacological standards .

Methodological Guidelines

- Data Presentation: Use tables to compare Sterenin analogs’ structural features and bioactivities (e.g., Table 1: Substituent positions, IC₅₀ values) .

- Ethical Compliance: Adhere to institutional review boards for in vivo studies and cite prior work per Beilstein guidelines to avoid redundancy .

- Literature Reviews: Prioritize peer-reviewed journals and avoid non-academic sources (e.g., ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.